Regioisomeric Control Over Actinide Coordination Architecture
In a direct head-to-head comparison, 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid (SVI-COOH 4,5) and its 3,4-regioisomer (SVI-COOH 3,4) were reacted with [UO2]2+ and Th4+ cations under identical hydrothermal conditions. The 4,5-isomer yielded compound 2, [UO2(C6H4N2O4)2(H2O)], and compound 4, [Th(C6H5N2O4)(OH)(H2O)6]2·2(C6H5N2O4)·3H2O, whereas the 3,4-isomer produced compound 1, [UO2(C6H4N2O4)2(H2O)], and compound 3, [Th(C6H4N2O4)4(H2O)5]·H2O. The distinct molecular and polymeric structures demonstrate that the substitution pattern directly dictates the resulting hybrid material's architecture [1].
| Evidence Dimension | Supramolecular architecture and metal-binding mode |
|---|---|
| Target Compound Data | Formation of [UO2(C6H4N2O4)2(H2O)] (Compound 2) and [Th(C6H5N2O4)(OH)(H2O)6]2·2(C6H5N2O4)·3H2O (Compound 4) with 4,5-dicarboxylate ligand |
| Comparator Or Baseline | Formation of [UO2(C6H4N2O4)2(H2O)] (Compound 1) and [Th(C6H4N2O4)4(H2O)5]·H2O (Compound 3) with 3,4-dicarboxylate ligand |
| Quantified Difference | Distinct crystal structures and stoichiometries; 4,5-isomer yields a thorium complex with a 1:1 metal-to-ligand ratio (Compound 4), while the 3,4-isomer yields a 1:4 metal-to-ligand ratio (Compound 3) |
| Conditions | Hydrothermal synthesis conditions; single crystal X-ray diffraction analysis |
Why This Matters
For researchers designing actinide hybrid materials, selecting the 4,5-isomer over the 3,4-isomer is critical for achieving a desired metal-to-ligand stoichiometry and supramolecular architecture.
- [1] Carter, K. P., et al. (2018). Molecular and polymeric uranyl and thorium hybrid materials featuring methyl substituted pyrazole dicarboxylates and heterocyclic 1,3-diketones. Solid State Sciences, 76, 20-32. View Source
